molecular formula C16H11Cl2N3O B2385328 (E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-4-ylprop-2-enamide CAS No. 1355939-90-0

(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-4-ylprop-2-enamide

Cat. No.: B2385328
CAS No.: 1355939-90-0
M. Wt: 332.18
InChI Key: IXRSPHPUYNZTAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions (MCRs), which are efficient due to their one-pot synthesis of complex molecules . For instance, dihydropyrano [2,3-c]pyrazoles were synthesized via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as Fourier Transform Infrared spectroscopy, X-ray Diffraction, Field Emission Scanning Electron Microscopy, Energy-Dispersive X-ray Spectroscopy, and Thermo Gravimetric Analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by various factors such as the presence of catalysts and reaction conditions . For instance, Suzuki–Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 256.09 g/mol . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Hydrogen Bonding in Enaminones

Research on various anticonvulsant enaminones, including some structurally similar to the compound , has explored their crystal structures and hydrogen bonding. These studies provide insights into the intramolecular and intermolecular interactions of such compounds (Kubicki, Bassyouni, & Codding, 2000).

Chemical Properties and Interactions

The study of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, which share some structural similarities with the compound , sheds light on their chemical properties, including NMR solution studies and X-ray diffraction analyses. Such research contributes to understanding the chemical behavior and potential applications of related compounds (Quiroga et al., 1999).

Synthesis and Molecular Insights

The one-pot synthesis of enaminones, including those structurally related to (E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-4-ylprop-2-enamide, provides valuable insights into their chemical synthesis and molecular properties. Such studies are crucial for understanding the feasibility of synthesizing similar compounds for various applications (Barakat et al., 2020).

Sensing Applications

Research into N-(cyano(naphthalen-1-yl)methyl)benzamides, which are structurally related, has revealed their potential in colorimetric sensing of fluoride anions. This application demonstrates the diverse potential uses of similar compounds in sensing technologies (Younes et al., 2020).

Polyamides and Polymer Research

Studies on aromatic polyamides containing certain n-alkylphenylimide units provide insights into the synthesis and properties of materials structurally related to the compound . This research is significant for the development of new materials with specific properties (Choi & Jung, 2004).

Properties

IUPAC Name

(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-4-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O/c17-13-3-1-2-12(16(13)18)14(10-19)21-15(22)5-4-11-6-8-20-9-7-11/h1-9,14H,(H,21,22)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRSPHPUYNZTAX-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(C#N)NC(=O)C=CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(C#N)NC(=O)/C=C/C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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